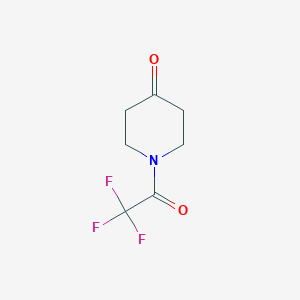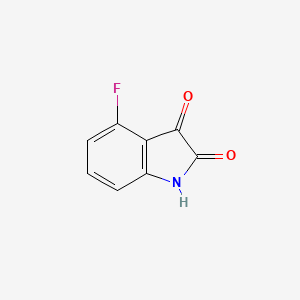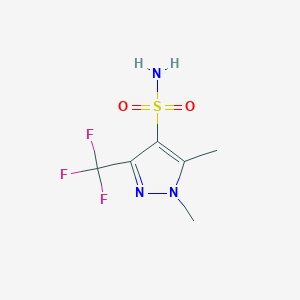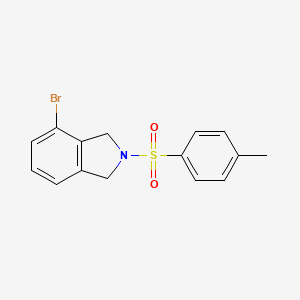![molecular formula C12H15NO B1316415 3H-Spiro[1-benzofuran-2,4'-piperidine] CAS No. 71916-73-9](/img/structure/B1316415.png)
3H-Spiro[1-benzofuran-2,4'-piperidine]
Overview
Description
3H-Spiro[1-benzofuran-2,4’-piperidine] is a chemical compound with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol . It is characterized by a spirocyclic structure, which includes a benzofuran ring fused to a piperidine ring. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .
Mechanism of Action
Target of Action
The primary targets of 3H-Spiro[1-benzofuran-2,4’-piperidine] are currently unknown . This compound is primarily used for proteomics research , which suggests that it may interact with proteins or other biological molecules to exert its effects.
Biochemical Pathways
Given its use in proteomics research
Action Environment
Safety data sheets suggest that it should be stored at room temperature in an inert atmosphere .
Biochemical Analysis
Biochemical Properties
3H-Spiro[1-benzofuran-2,4’-piperidine] plays a crucial role in biochemical reactions, particularly as a ligand for sigma receptors. It interacts with sigma-1 receptors with high affinity, exhibiting a Ki value of 1.14 nM . This interaction is highly selective, with minimal interaction with other receptors, ion channels, and neurotransmitter transporters . The compound also inhibits the cytochrome P450 isoenzyme CYP2D6, although it does not produce any metabolites through this pathway .
Cellular Effects
3H-Spiro[1-benzofuran-2,4’-piperidine] has been shown to influence various cellular processes. It acts as an antagonist at sigma-1 receptors, which are involved in modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with sigma-1 receptors can lead to analgesic effects, as demonstrated in neuropathic pain models . Additionally, it affects cellular metabolism by being rapidly metabolized by liver microsomes, producing several metabolites .
Molecular Mechanism
The molecular mechanism of 3H-Spiro[1-benzofuran-2,4’-piperidine] involves its binding to sigma-1 receptors, which are chaperone proteins located in the endoplasmic reticulum. This binding inhibits the receptor’s activity, leading to downstream effects on cell signaling pathways and gene expression . The compound’s inhibition of CYP2D6 also suggests a potential role in modulating drug metabolism and interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, 3H-Spiro[1-benzofuran-2,4’-piperidine] exhibits rapid metabolism by liver microsomes, with the formation of several metabolites . The compound’s stability and degradation over time are critical factors in its long-term effects on cellular function. Studies have shown that the compound’s metabolites are formed consistently in both rat and human liver microsomes .
Dosage Effects in Animal Models
The effects of 3H-Spiro[1-benzofuran-2,4’-piperidine] vary with different dosages in animal models. At a dosage of 16 mg/kg, the compound demonstrated significant analgesic activity, reducing neuropathic pain by 53% . Higher dosages may lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
3H-Spiro[1-benzofuran-2,4’-piperidine] is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. The compound is rapidly metabolized by CYP3A4, producing multiple metabolites, including N-debenzylated and hydroxylated products . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
Within cells and tissues, 3H-Spiro[1-benzofuran-2,4’-piperidine] is transported and distributed through interactions with various transporters and binding proteins. Its high affinity for sigma-1 receptors suggests a targeted distribution to areas where these receptors are highly expressed . The compound’s localization and accumulation within specific tissues are essential for its therapeutic efficacy and safety .
Subcellular Localization
3H-Spiro[1-benzofuran-2,4’-piperidine] is primarily localized in the endoplasmic reticulum, where sigma-1 receptors are abundant . This subcellular localization is critical for its activity and function, as it allows the compound to effectively modulate sigma-1 receptor activity and downstream cellular processes . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Spiro[1-benzofuran-2,4’-piperidine] typically involves the reaction of benzofuran derivatives with piperidine under specific conditions. One common method includes the use of a catalyst to facilitate the spirocyclization process. The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in specialized chemical laboratories. The process involves scaling up the laboratory synthesis methods, ensuring purity and consistency through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
3H-Spiro[1-benzofuran-2,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction can produce various alcohols or amines .
Scientific Research Applications
3H-Spiro[1-benzofuran-2,4’-piperidine] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3H-Spiro[2-benzofuran-1,4’-piperidine]
- 3H-Spiro[1-benzofuran-2,4’-piperidine]-3-one hydrochloride
Uniqueness
3H-Spiro[1-benzofuran-2,4’-piperidine] is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it valuable for targeted research applications .
Properties
IUPAC Name |
spiro[3H-1-benzofuran-2,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-4-11-10(3-1)9-12(14-11)5-7-13-8-6-12/h1-4,13H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELCJNKQCKIECO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60508411 | |
| Record name | 3H-Spiro[1-benzofuran-2,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60508411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71916-73-9 | |
| Record name | 3H-Spiro[1-benzofuran-2,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60508411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Q1: What is the significance of the "umpolung flow chemistry" approach described in the paper for the synthesis of the 3H-Spiro[benzofuran-2,4'-piperidine] building block?
A1: The research highlights the development of a novel synthetic route to tert-butyl 3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate, a crucial intermediate in the multistep synthesis of SHP2 inhibitor GDC-1971 (migoprotafib) []. The key innovation lies in the implementation of an "umpolung flow chemistry" strategy. This method utilizes a modified Katritzky benzotriazole hemiaminal, which undergoes deprotonation and subsequent 1,2-addition to tert-butyl 4-oxopiperidine-1-carboxylate []. This approach offers several advantages over traditional batch reactions, particularly when scaling up the synthesis. The flow chemistry setup allows for precise control of reaction parameters, leading to improved yields and product purity. Importantly, this strategy eliminates the need for large cryogenic reaction vessels typically required for handling organolithium reagents at scale, making the process more efficient and cost-effective for large-scale production of this important pharmaceutical intermediate [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![11b-Methyl-1,2,5,6,11,11b-hexahydro-3H-indolizino[8,7-b]indol-3-one](/img/structure/B1316345.png)



![Imidazo[1,2-b]pyridazin-6-ol](/img/structure/B1316355.png)
![Benzo[h]quinoline-2-carbaldehyde](/img/structure/B1316358.png)




